molecular formula C21H17FN2O4 B2387787 Methyl 2-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 946245-68-7

Methyl 2-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Cat. No. B2387787
M. Wt: 380.375
InChI Key: UKGFTHKGPZLVIV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

HIV Integrase Inhibition

One of the primary applications of similar compounds involves the inhibition of HIV integrase, a vital enzyme for the replication of the Human Immunodeficiency Virus (HIV). Compounds like N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, which share structural similarities with the compound , have shown potent inhibition of the HIV-integrase-catalyzed strand transfer process. This class of agents, through structural modifications, aims to optimize their inhibitory potencies, highlighting their potential as antiviral agents for AIDS treatment (Pace et al., 2007).

Metabolic Transformation Studies

Fluorine-containing compounds, such as the one described, are often studied for their metabolic fate and excretion in preclinical species. For instance, compounds with fluorobenzyl groups have been investigated using 19F-nuclear magnetic resonance (NMR) spectroscopy to support drug discovery programs. These studies provide insights into the metabolic pathways and potential bioactivity of such compounds, essential for developing new therapeutic agents (Monteagudo et al., 2007).

Corrosion Inhibition

Derivatives of benzyl compounds, including those with carboxylic acid functionalities, have been studied for their anti-corrosive properties on metals in acidic environments. These studies are crucial in materials science, especially for protecting industrial machinery and infrastructure from corrosive damage (Saady et al., 2018).

Spectroscopy and Excited State Dynamics

The spectroscopic properties and excited state dynamics of benzyl radicals and their derivatives, including fluorinated versions, are of significant interest in physical chemistry. Understanding these properties can provide insights into the photophysical behavior of these compounds, which is essential for applications in photochemistry and the development of photostable drugs (Fukushima & Obi, 1990).

Enzyme Interaction Models

Fluoroaromatic compounds, due to their unique electronic properties, are used as models to study the interactions between drugs and enzymes, such as carbonic anhydrase II. These studies help in understanding how modifications in the drug structure can influence binding affinity and enzyme inhibition, guiding the design of more effective therapeutic agents (Derhovanessian et al., 1999).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have more specific questions about a particular type of analysis, feel free to ask!


properties

IUPAC Name

methyl 2-[[1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4/c1-28-21(27)16-5-2-3-7-18(16)23-19(25)17-6-4-12-24(20(17)26)13-14-8-10-15(22)11-9-14/h2-12H,13H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGFTHKGPZLVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

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